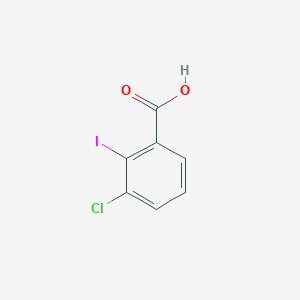

3-Chloro-2-iodobenzoic acid

Overview

Description

3-Chloro-2-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodobenzoic acid typically involves the iodination of 3-chlorobenzoic acid. One common method is the Sandmeyer reaction, where 3-chlorobenzoic acid is first converted to its diazonium salt, followed by reaction with potassium iodide to introduce the iodine atom. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium intermediate.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as methyl anthranilate. The process includes iodination, diazotization, and chlorination steps, followed by hydrolysis to yield the final product. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and specific reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or thiols.

Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 3-chloro-2-iodoxybenzoic acid, using oxidizing agents like Oxone®.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium azide in the presence of copper(I) iodide as a catalyst.

Oxidation: Oxone® in aqueous solution under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: 3-Chloro-2-azidobenzoic acid.

Oxidation: 3-Chloro-2-iodoxybenzoic acid.

Reduction: 3-Chloro-2-iodobenzyl alcohol.

Scientific Research Applications

Organic Synthesis

3-Chloro-2-iodobenzoic acid serves as a precursor in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions:

- Halogenation Reactions : The compound can undergo further halogenation or substitution reactions to introduce different functional groups.

- Coupling Reactions : It is utilized in coupling reactions such as Suzuki-Miyaura coupling to synthesize biaryl compounds, which are significant in pharmaceuticals and materials science.

Research has identified promising biological activities associated with this compound:

- Antibacterial Properties : Studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15.62 | MRSA ATCC 43300 |

| 2-Chloro-5-iodobenzoic acid | >500 | Various strains |

| 3-Iodobenzoic acid | 31.25 | Bacillus subtilis |

- Anticancer Potential : The compound has shown potential in anticancer research, inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Cytotoxicity studies indicate an IC50 value of approximately 10 µM for MCF-7 cells, suggesting selective toxicity towards cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis via ROS generation |

| HeLa (cervical cancer) | 12 | Mitochondrial dysfunction |

Material Science

In material science, this compound is explored for its potential applications in the development of organic electronics and functional polymers. Its reactive halogen atoms allow for the modification of the compound to create materials with tailored properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of halogenated benzoic acids, including derivatives of this compound:

- Synthesis and Evaluation : A study synthesized acylhydrazones derived from iodobenzoic acids, including those with chlorine substitutions, which were tested for antimicrobial activity against MRSA. These compounds demonstrated comparable or superior activity to existing antibiotics .

- Mechanochemical Synthesis : Research highlighted solvent-free synthesis methods for these compounds, showcasing advances in green chemistry practices while maintaining biological efficacy .

Mechanism of Action

The mechanism by which 3-Chloro-2-iodobenzoic acid exerts its effects involves the reactivity of its halogen atoms. The iodine atom, being more reactive, can participate in various substitution and oxidation reactions, facilitating the formation of new compounds. The carboxylic acid group can interact with biological molecules, potentially inhibiting enzymes or modifying proteins .

Comparison with Similar Compounds

- 2-Iodobenzoic acid

- 4-Iodobenzoic acid

- 3-Chloro-4-iodobenzoic acid

Comparison: 3-Chloro-2-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For instance, 2-Iodobenzoic acid lacks the chlorine atom, making it less versatile in certain substitution reactions. Similarly, 4-Iodobenzoic acid has the iodine atom in a different position, affecting its reactivity and applications .

Biological Activity

3-Chloro-2-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the halogenation of 2-iodobenzoic acid. The process can be summarized as follows:

- Starting Material : 2-Iodobenzoic acid.

- Reagents : Chlorinating agents (e.g., thionyl chloride).

- Conditions : The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the meta position relative to the iodine substituent.

Biological Activities

This compound exhibits various biological activities, including antibacterial, antifungal, and cytotoxic properties.

Antibacterial Activity

A study evaluated the antibacterial properties of several halogenated benzoic acids, including this compound. The minimum inhibitory concentrations (MIC) were determined against various bacterial strains. The results indicated:

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 31.25 - 125 | Staphylococcus aureus |

| 4-Chloro-3-iodobenzoic acid | >500 | Escherichia coli |

| 5-Chloro-2-iodobenzoic acid | >500 | Pseudomonas aeruginosa |

The compound demonstrated significant antibacterial activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 125 µg/mL for Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound was also tested for antifungal activity. It showed moderate effects against certain fungal strains, although it was less effective than other halogenated compounds in the same series.

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to assess the potential therapeutic applications of this compound. The findings revealed:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa (cervical) | 50 | 50 |

| MCF7 (breast) | 75 | 40 |

| A549 (lung) | 100 | 60 |

At higher concentrations, particularly around 50 µM, the compound exhibited significant cytotoxic effects on HeLa cells, reducing cell viability by approximately 50% .

Case Studies

Several studies have highlighted the biological relevance of halogenated benzoic acids:

- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound possess strong antibacterial and antibiofilm activities against pathogenic bacteria such as Vibrio harveyi and V. parahaemolyticus. These findings suggest that such compounds could be utilized in developing new antimicrobial treatments .

- Cancer Research : Research focusing on the cytotoxicity of halogenated benzoic acids revealed promising results for their use in cancer therapy, particularly in targeting cervical cancer cells. The structural modifications in these compounds significantly influenced their biological activities .

Properties

IUPAC Name |

3-chloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSNWQTZBUIFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560936 | |

| Record name | 3-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123278-03-5 | |

| Record name | 3-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.